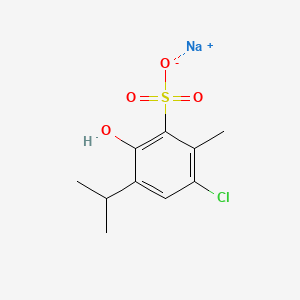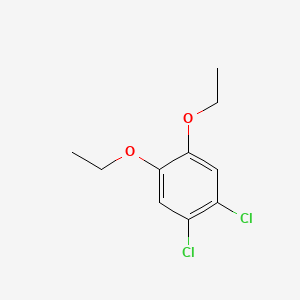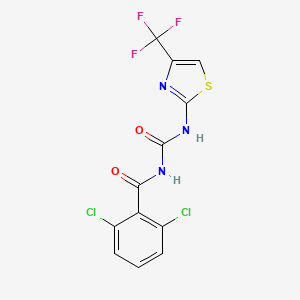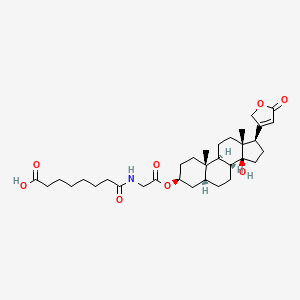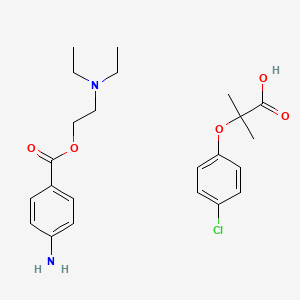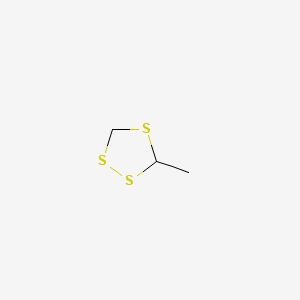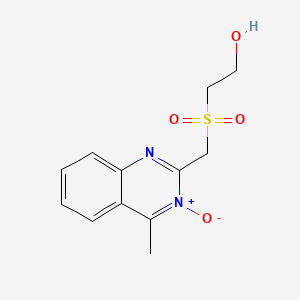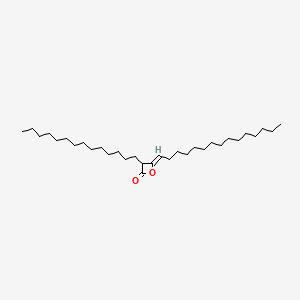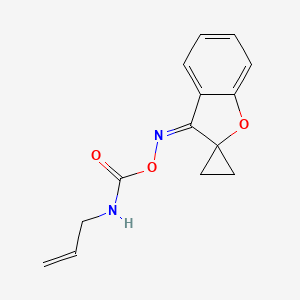
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is a chemical compound that belongs to the class of isocyanates. Isocyanates are known for their high reactivity and are widely used in the production of polyurethanes, which are materials used in foams, elastomers, and coatings. This particular compound is characterized by the presence of two isocyanate groups attached to a cyclohexyl and a tolyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate typically involves the reaction of 2-isocyanatocyclohexylmethanol with p-tolyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as dibutyltin dilaurate to enhance the reaction rate and yield. The reaction is performed at elevated temperatures, typically around 80-100°C, to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of continuous flow reactors also enables the efficient handling of hazardous isocyanate intermediates, reducing the risk of exposure to toxic substances.
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate undergoes various types of chemical reactions, including:
Addition Reactions: It can react with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: The isocyanate groups can be substituted by nucleophiles such as water, leading to the formation of carbamic acids.
Polymerization Reactions: It can undergo polymerization to form polyurethanes, which are used in a wide range of applications.
Common Reagents and Conditions
Alcohols and Amines: These reagents are commonly used in addition reactions with isocyanates to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to enhance the reaction rate and yield.
Solvents: Solvents like dichloromethane and toluene are used to dissolve the reactants and facilitate the reaction.
Major Products Formed
Urethanes: Formed by the reaction of isocyanates with alcohols.
Ureas: Formed by the reaction of isocyanates with amines.
Polyurethanes: Formed by the polymerization of isocyanates with polyols.
Wissenschaftliche Forschungsanwendungen
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: It is used in the modification of biomolecules for various biological studies.
Medicine: It is used in the development of drug delivery systems and medical devices.
Industry: It is used in the production of coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of 2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate involves the reactivity of its isocyanate groups. These groups can react with nucleophiles such as alcohols and amines to form stable urethane and urea linkages. The molecular targets and pathways involved in these reactions include the formation of covalent bonds between the isocyanate groups and the nucleophilic sites on the reactants.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methacryloyloxyethyl isocyanate: Similar in reactivity but used primarily in the production of synthetic resins.
2-Isocyanatoethyl methacrylate: Another isocyanate compound used in polymer synthesis.
Uniqueness
2-((2-Isocyanatocyclohexyl)methyl)-p-tolyl isocyanate is unique due to its dual isocyanate functionality, which allows it to participate in a wide range of chemical reactions and form diverse products. Its structure also provides enhanced reactivity and versatility compared to other isocyanates.
Eigenschaften
CAS-Nummer |
93805-52-8 |
|---|---|
Molekularformel |
C16H18N2O2 |
Molekulargewicht |
270.33 g/mol |
IUPAC-Name |
1-isocyanato-2-[(2-isocyanatocyclohexyl)methyl]-4-methylbenzene |
InChI |
InChI=1S/C16H18N2O2/c1-12-6-7-16(18-11-20)14(8-12)9-13-4-2-3-5-15(13)17-10-19/h6-8,13,15H,2-5,9H2,1H3 |
InChI-Schlüssel |
CXFJDACSYSPPFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)N=C=O)CC2CCCCC2N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


